molecular formula C7H11FN2 B8676295 2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile CAS No. 82212-65-5

2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile

Cat. No.: B8676295
CAS No.: 82212-65-5
M. Wt: 142.17 g/mol
InChI Key: DOIQRIXOTUGHAZ-UHFFFAOYSA-N
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Description

2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile is a useful research compound. Its molecular formula is C7H11FN2 and its molecular weight is 142.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

82212-65-5

Molecular Formula

C7H11FN2

Molecular Weight

142.17 g/mol

IUPAC Name

2-amino-2-(fluoromethyl)-4-methylpent-4-enenitrile

InChI

InChI=1S/C7H11FN2/c1-6(2)3-7(10,4-8)5-9/h1,3-4,10H2,2H3

InChI Key

DOIQRIXOTUGHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CF)(C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 10 L reactor, filled with nitrogen, about 100 mL of a solution of methallyl chloride (453 g, 490 mL, 5.0 moles) in dry tetrahydrofuran (THF) (4 L) is added to a stirred suspension of magnesium turnings (486 g, 20 moles) in THF (1 L), previously activated by 2 mL of methyl iodide. The mixture is heated until Grignard formation starts, then the reactor is cooled with ice and methallyl chloride solution is added at such a rate that the internal temperature does not exceed 50° C. After stirring overnight at room temperature, the Grignard is separated from the excess of magnesium, transferred to a 20 L reactor, and cooled to -40° C. A solution of fluoroacetonitrile (276 g, 253 mL, 4.68 moles) in THF (1 L) is added slowly (within about 15 min), maintaining the internal temperature between -40° and -35° C. Stirring is continued for 30 minutes at -40° C., then the mixture is cooled to -60° C. and hydrolyzed by slow addition of a water/THF mixture (300 mL, 1:1). After that, a solution of ammonium chloride (795 g) and sodium cyanide (490 g) in water (7.5 L), previously cooled with ice, is poured in rapidly, the dry ice bath is removed, and the mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature. After saturation with sodium chloride (about 2 kg), the organic layer is separated, and the aqueous phase is extracted twice with ether (2×3 L). Drying (Na2SO4) and evaporation gives a dark oil (687 g) which is dissolved in ether (5 L) and extracted carefully with 10% hydrochloric acid (4×650 mL). The combined aqueous phases are cooled with ice and made basic with conc. ammonia. The oil which separates is dissolved in diethyl ether (2.5 L), and the aqueous layer is extracted with diethyl ether (2×2 L). Drying (Na2SO4) and evaporation gives the crude title compound as a dark oil (488 g, 73%) which is used for the next step without further purification.
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
486 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
253 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
795 g
Type
reactant
Reaction Step Seven
Quantity
490 g
Type
reactant
Reaction Step Seven
Name
Quantity
7.5 L
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name

Synthesis routes and methods II

Procedure details

In a 10 l reactor, filled with nitrogen, about 100 ml of a solution of methallyl chloride (453 g, 490 ml, 5.0 mol) in dry tetrahydrofuran (THF) (4 l) is added to a stirred suspension of magnesium turnings (486 g, 20 mol) in tetrahydrofuran (THF) (1 l), previously activated by 2 ml of methyl iodide. The mixture is heated until Grignard formation starts. The reaction mixture is cooled with ice, and methallyl chloride solution is added at such a rate that the internal temperature does not exceed 50° C. After the reaction mixture is stirred overnight at room temperature, the Grignard reagent is separated from the excess of magnesium, transferred to a 20 l reactor, and cooled to -40° C. A solution of fluoroacetonitrile (276 g, 253 ml, 4.68 mol) in THF (1 l) is added slowly (within about 15 minutes), maintaining the internal temperature between -40° and -35° C. Stirring is continued for 30 minutes, at -40° C. The mixture is cooled to -60° C., and a water/THF mixture (300 ml, 1:1) is slowly added. A solution of ammonium chloride (795 g) and sodium cyanide (490 g) in water (7.5 l), previously cooled with ice, is added rapidly and the dry ice is removed. The mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature. The mixture is saturated with sodium chloride (about 2 kg), the organic layer is separated, and the aqueous phase is extracted twice with ether (2×3 l). The ether phase is dried (Na2SO4) and evaporated to give a dark oil (687 g) which is dissolved in ether (5 l) and extracted carefully with 10% hydrochloric acid (4×650 ml). The combined aqueous phases are cooled with ice and made basic with concentrated ammonia. The oil which separates is dissolved in diethyl ether (2.5 l), and the aqueous layer is extracted with diethyl ether (2×2 l). The combined ether extracts are dried (Na2SO4) and evaporated to afford the crude title compound as a dark oil (488 g).
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
486 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
253 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
795 g
Type
reactant
Reaction Step Seven
Quantity
490 g
Type
reactant
Reaction Step Seven
Name
Quantity
7.5 L
Type
solvent
Reaction Step Seven
Name

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